(6-Chlorohex-1-YN-1-YL)benzene
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Overview
Description
6-Chloro-1-phenyl-1-hexyne is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a phenyl group, a chlorine atom, and a terminal alkyne. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-phenyl-1-hexyne typically involves multiple steps. One common method is the alkylation of phenylacetylene with 1-chlorohexane in the presence of a strong base such as sodium amide (NaNH2). The reaction is carried out under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods
Industrial production of 6-chloro-1-phenyl-1-hexyne may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-phenyl-1-hexyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Phenylhexanone or phenylhexanoic acid.
Reduction: 6-chloro-1-phenyl-1-hexene or 6-chloro-1-phenylhexane.
Substitution: 6-azido-1-phenyl-1-hexyne or 6-cyano-1-phenyl-1-hexyne.
Scientific Research Applications
6-Chloro-1-phenyl-1-hexyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-1-phenyl-1-hexyne involves its interaction with molecular targets through its functional groups. The phenyl group can engage in π-π interactions, while the alkyne can participate in cycloaddition reactions. The chlorine atom can undergo nucleophilic substitution, leading to the formation of various derivatives. These interactions can modulate biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1-hexyne: Lacks the phenyl group, making it less versatile in certain reactions.
1-Phenyl-1-hexyne: Does not have the chlorine atom, affecting its reactivity in substitution reactions.
6-Bromo-1-phenyl-1-hexyne: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
Uniqueness
6-Chloro-1-phenyl-1-hexyne is unique due to the combination of a phenyl group, a chlorine atom, and a terminal alkyne. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.
Properties
CAS No. |
35843-79-9 |
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Molecular Formula |
C12H13Cl |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
6-chlorohex-1-ynylbenzene |
InChI |
InChI=1S/C12H13Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,7,11H2 |
InChI Key |
KEWGZEWAGMOMIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCCCCl |
Origin of Product |
United States |
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